Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate
CAS No.: 207291-58-5
Cat. No.: VC2465445
Molecular Formula: C9H10Cl2O4
Molecular Weight: 253.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 207291-58-5 |
|---|---|
| Molecular Formula | C9H10Cl2O4 |
| Molecular Weight | 253.08 g/mol |
| IUPAC Name | ethyl 3,5-dichloro-4-hydroxybenzoate;hydrate |
| Standard InChI | InChI=1S/C9H8Cl2O3.H2O/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5;/h3-4,12H,2H2,1H3;1H2 |
| Standard InChI Key | ZSWYUTGPAKJZFM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl.O |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl.O |
Introduction
Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate is a chemical compound that belongs to the class of aromatic esters. It is a derivative of benzoic acid, specifically 3,5-dichloro-4-hydroxybenzoic acid, where the carboxylic acid group is esterified with ethanol. This compound is notable for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Applications and Uses
Ethyl 3,5-dichloro-4-hydroxybenzoate is used as an intermediate in various industrial applications:
-
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
-
Pharmaceuticals: Used in the development of certain drugs.
-
Agrochemicals: Involved in the production of pesticides and herbicides.
Hazard Information
Handling Precautions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume